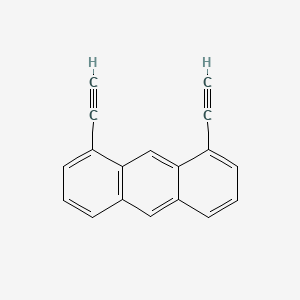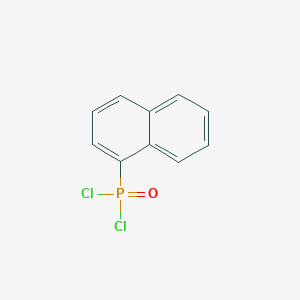
5-(Benzyloxy)-2,4-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde, featuring benzyloxy and dimethoxy substituents on the aromatic ring. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 2,4-dimethoxybenzaldehyde.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,4-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: 5-(Benzyloxy)-2,4-dimethoxybenzoic acid.
Reduction: 5-(Benzyloxy)-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde largely depends on the context in which it is used. In organic synthesis, its reactivity is governed by the presence of the aldehyde, benzyloxy, and dimethoxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific application, such as drug development or material synthesis.
Comparison with Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
5-Benzyloxy-2-methoxybenzaldehyde: Similar structure but with only one methoxy group, affecting its reactivity and solubility.
5-Benzyloxy-2,4-dihydroxybenzaldehyde: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness: 5-(Benzyloxy)-2,4-dimethoxybenzaldehyde is unique due to the combination of benzyloxy and dimethoxy substituents, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
76335-80-3 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2,4-dimethoxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-9-15(19-2)16(8-13(14)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
ZNAZFWXZKDAEJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


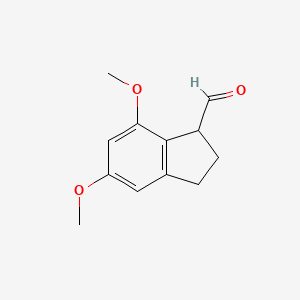
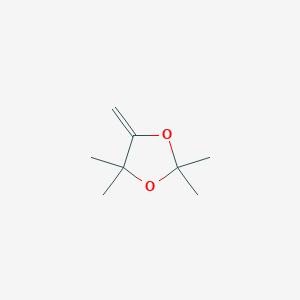
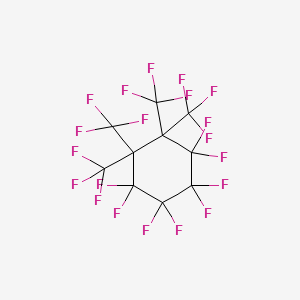
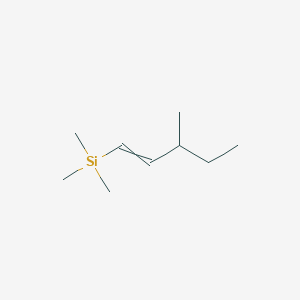
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
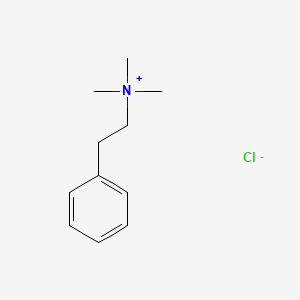
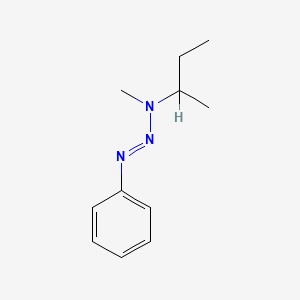
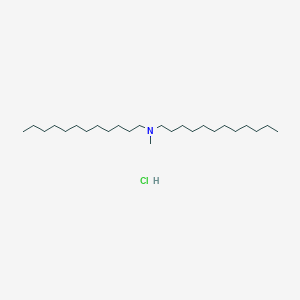

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
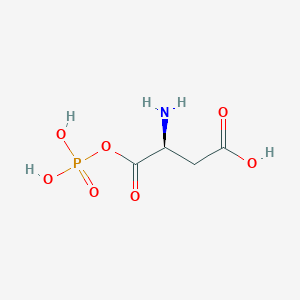
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
